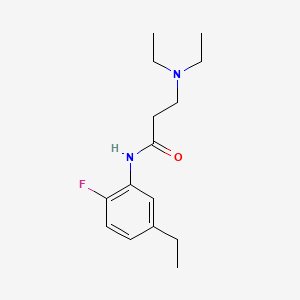
3'-Azido-2'-deoxy-5-methoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’-deoxy-5-methoxyuridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Vorbereitungsmethoden
The synthesis of 3’-Azido-2’-deoxy-5-methoxyuridine involves the introduction of an azide group to the 2’-deoxyuridine structure. This can be achieved through a series of chemical reactions, including nucleophilic substitution reactions where the azide group replaces a leaving group on the sugar moiety of the nucleoside. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
3’-Azido-2’-deoxy-5-methoxyuridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the presence of copper catalysts.
Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, nucleoside analogues often undergo such reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’-deoxy-5-methoxyuridine has several applications in scientific research:
Chemistry: It is used as a reagent in click chemistry, facilitating the formation of triazoles through cycloaddition reactions.
Biology: Its ability to inhibit DNA synthesis makes it useful in studying cell cycle and DNA damage responses.
Industry: It is used in the synthesis of complex molecules and in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3’-Azido-2’-deoxy-5-methoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The azide group plays a crucial role in its reactivity, allowing it to participate in cycloaddition reactions that can modify biomolecules. This compound targets pathways involved in DNA replication and repair, making it effective in disrupting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-2’-deoxy-5-methoxyuridine can be compared with other nucleoside analogues such as:
3’-Azido-2’,3’-dideoxyguanosine: Known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Another potent telomerase inhibitor.
3’-Azido-2’,3’-dideoxyadenosine: Used in similar applications for its inhibitory effects on DNA synthesis.
The uniqueness of 3’-Azido-2’-deoxy-5-methoxyuridine lies in its specific structure, which allows it to participate in both CuAAC and SPAAC reactions, making it versatile in chemical synthesis and biological applications .
Eigenschaften
| 111495-91-1 | |
Molekularformel |
C10H13N5O5 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-19-6-3-15(10(18)12-9(6)17)8-2-5(13-14-11)7(4-16)20-8/h3,5,7-8,16H,2,4H2,1H3,(H,12,17,18)/t5-,7+,8+/m0/s1 |
InChI-Schlüssel |
FAAWHRBQBGUHAV-UIISKDMLSA-N |
Isomerische SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
